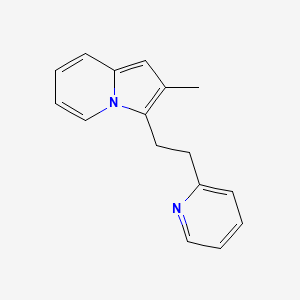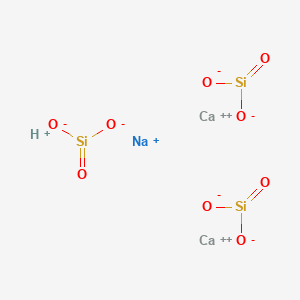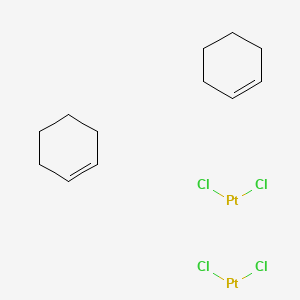
Cyclohexene;dichloroplatinum
Descripción general
Descripción
Cyclohexene is an organic compound and a member of the class of substances known as cycloalkenes . It is a colorless liquid with a sharp smell . It is commonly produced by the partial hydrogenation of benzene . Cyclohexene serves as an intermediate in the industrial synthesis of various compounds .
Synthesis Analysis
Cyclohexene is produced by the partial hydrogenation of benzene, a process developed by the Asahi Chemical company . The coupling of furfural hydrogenation and cyclohexanol dehydrogenation over Cu–MgO catalysts is a highly efficient and environmentally friendly process for synthesizing cyclohexanone .
Molecular Structure Analysis
Cyclohexene has a chemical formula of C6H10 . The structure of cyclohexene is also available as a 2d Mol file or as a computed 3d SD file . The structure of cyclohexene can be viewed using Java or Javascript .
Chemical Reactions Analysis
Cyclohexene is an important intermediate during the combustion process of hydrocarbon and oxygenated fuels . A detailed kinetic model of cyclohexene oxidation is proposed based on the low temperature mechanism of 1,3-cyclohexadiene and the existing high temperature mechanism of cyclohexene .
Physical And Chemical Properties Analysis
Cyclohexene is a liquid at room temperature and has a sharp, sweet smell that is similar to chloroform . It has a boiling point of 82.98°C (181.36°F) and a melting point of -103.5°C (-154.3°F) . The compound is less dense than water and its vapor is heavier than air .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure
The single crystal structure of cis-Dichlorobis(triphenylphosphite)platinum(II) , denoted as [PtCl₂(P(OPh)₃)₂], has been determined. This complex crystallizes in the orthorhombic space group P2₁2₁2₁, with cell constants: (a = 10.4135 , \text{Å}), (b = 14.0635 , \text{Å}), (c = 23.505 , \text{Å}), and volume (v = 3448.3 , \text{Å}^3). The Pt-Cl bond distances are 2.3390 Å and 2.3256 Å, while Pt-P bond lengths are 2.1985 Å and 2.1998 Å. These data, along with bond angles, suggest a distorted square planar geometry for this complex, with two chlorine ligands in a cis configuration .
Computational Studies
A computational study investigated the most stable structure of the platinum(II)-pyrazinamido complex, cis-[PtCl₂(PZA)₂]. This compound is relevant due to its potential applications. The study employed density functional theory (DFT) and a mixed-level factorial design. Further research could explore its properties and reactivity .
Reagent Synthesis
Cis-Dichlorobis(triphenylphosphine)platinum(II): is primarily used as a reagent for synthesizing other platinum molecules. It plays a crucial role in various chemical transformations and coordination chemistry. Researchers utilize it to create novel platinum-based compounds with diverse applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclohexene;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.4ClH.2Pt/c2*1-2-4-6-5-3-1;;;;;;/h2*1-2H,3-6H2;4*1H;;/q;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZVHCZWVCPIRD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC1.C1CCC=CC1.Cl[Pt]Cl.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4Pt2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis[chloro(cyclohexene)platinum(II) | |
CAS RN |
12176-53-3, 60134-75-0 | |
| Record name | Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12176-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 262-073-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



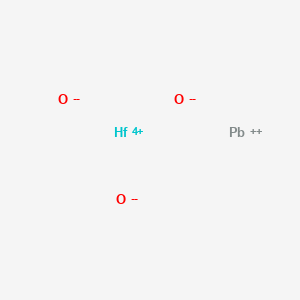
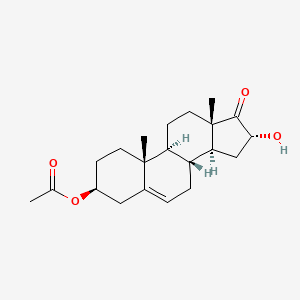

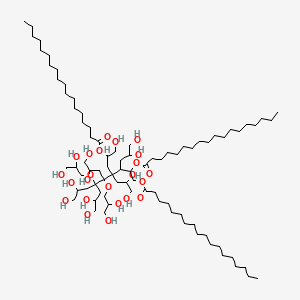
![4-[(1H-Perimidin-6-YL)amino]phenol](/img/structure/B576598.png)

![(3S,8S,9S,10R,13S,14S,17S)-3,17-Dihydroxy-10,13-dimethyl-2,3,7,8,9,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11(6H)-one](/img/structure/B576601.png)
